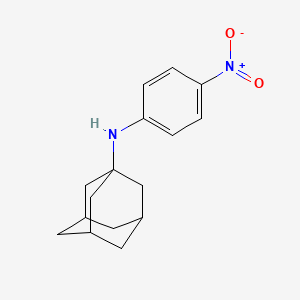

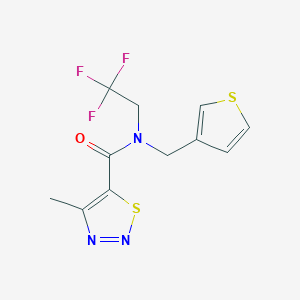

2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide is a derivative of nitrobenzenesulfonamide, which is a versatile chemical moiety used in the synthesis of secondary amines and as a protective group for amines. The presence of a nitro group on the benzenesulfonamide structure allows for smooth alkylation reactions, and the sulfonamide group can be deprotected to yield secondary amines . The structure of the compound suggests potential pharmacological activity, as indicated by related compounds that have been studied for their anti-cancer properties .

Synthesis Analysis

The synthesis of related nitrobenzenesulfonamides involves the preparation from primary amines, followed by alkylation using the Mitsunobu reaction or conventional methods. The resulting N-alkylated sulfonamides can be obtained in near quantitative yields. Deprotection of these sulfonamides to yield secondary amines is achieved through the formation of Meisenheimer complexes with thiolates in DMF at room temperature . Although the specific synthesis of the compound is not detailed in the provided papers, the general methods described could be applicable.

Molecular Structure Analysis

The molecular structure of 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide likely contains several key functional groups that contribute to its activity. The nitro group is a critical feature in the benzenesulfonamide moiety, and the piperazine ring is a common feature in many pharmaceuticals, suggesting potential biological activity. The pyridazine ring is another important structural element that may contribute to the compound's properties .

Chemical Reactions Analysis

Nitrobenzenesulfonamides are known to undergo smooth alkylation reactions, which could be relevant for the modification of the compound . The presence of the nitro group also suggests that the compound could participate in redox reactions, as seen with sodium m-nitrobenzenesulfonate, which is used as an oxidizing agent in the synthesis of aromatic derivatives from dihydro-pyridazinones . The specific chemical reactions that 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide undergoes would depend on the context of its use and the desired outcome of the synthesis or modification process.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. For instance, the poor water solubility of related arylsulfonamide analogs suggests that 2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide may also exhibit low solubility in aqueous solutions, which could affect its pharmacological applications . The presence of multiple aromatic rings and a nitro group could also impact the compound's stability, reactivity, and interaction with biological targets.

Scientific Research Applications

Chemical Synthesis and Reactions : The paper by PeetNorton et al. (1987) discusses the synthesis of sulfonylcarbamimidic azides from sulfonyl chlorides, providing insights into chemical reactions and synthesis methods involving related compounds (PeetNorton et al., 1987).

Structural Characterization : The study by Karczmarzyk and Malinka (2008) focuses on the structural characterization of analgesic isothiazolopyridines of Mannich base type. It provides detailed information on the molecular structures and interactions of related compounds (Karczmarzyk & Malinka, 2008).

Antimicrobial Activity : Abdelhamid et al. (2010) synthesized and tested new derivatives containing the thiazole moiety for antimicrobial activity, demonstrating the potential biological applications of related compounds (Abdelhamid et al., 2010).

Biofilm Inhibition and Cytotoxicity : The research by Abbasi et al. (2020) delved into the synthesis of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, assessing their biofilm inhibitory action and cytotoxicity. This highlights the potential biomedical applications of these compounds (Abbasi et al., 2020).

Solid-State Supramolecular Assemblies : Bera et al. (2021) conducted a combined experimental and theoretical analysis on the solid-state supramolecular assemblies of pent-2-ynol derivatives. This study offers insights into the structural properties and supramolecular chemistry of related compounds (Bera et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been known to targetvascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) . These receptors play a crucial role in cell signaling, particularly in the regulation of cell growth and survival.

Biochemical Pathways

Given its potential targets, it may affect pathways related to cell growth and survival, such as the vegf and pdgf signaling pathways .

Result of Action

For example, it may inhibit the growth of cells by modulating the activity of growth factor receptors .

properties

IUPAC Name |

2-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-5-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O4S/c1-16-3-8-19(28(29)30)15-21(16)33(31,32)25-18-6-4-17(5-7-18)20-9-10-22(24-23-20)27-13-11-26(2)12-14-27/h3-10,15,25H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKFANAYAGFPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-5-nitrobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B2499917.png)

![N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B2499920.png)

![3-(3,4-dimethylphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499922.png)

![5-(4-chlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2499923.png)

![(2E,4E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(4-nitrophenyl)-3-oxopent-4-enenitrile](/img/structure/B2499930.png)

![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2499931.png)

![(3Z)-3-{[(2-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2499932.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2499939.png)